molecular formula C16H15N5OS B2689618 4-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034343-32-1

4-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2689618
CAS No.: 2034343-32-1
M. Wt: 325.39
InChI Key: NMWJFLCOWZWPBO-UHFFFAOYSA-N
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Description

Compound Overview: 4-methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide (CAS Number: 2034343-32-1) is a small molecule research chemical with the molecular formula C 16 H 15 N 5 OS and a molecular weight of 325.39 g/mol . This compound is a derivative of the 1,2,3-thiadiazole scaffold, a class of nitrogen-sulfur heterocycles known for their diverse biological activities . Research Applications and Value: While research on this specific compound is ongoing, its core structure is of significant interest in medicinal chemistry. Compounds based on the 1,2,3-thiadiazole-5-carboxamide scaffold have been identified as potent and selective small-molecule agonists of the secretin receptor (SecR), a Class B G protein-coupled receptor (GPCR) . Agonists of this receptor hold potential for researching and developing treatments for a range of conditions, including heart failure, obesity, type 2 diabetes mellitus, and functional dyspepsia . The secretin receptor peptide is orally inactive and has a short half-life, making small molecule agonists like those based on this scaffold valuable chemical probes for in vitro studies and potential lead compounds for in vivo pharmacological research . Usage and Handling: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use, or for human or veterinary consumption. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Properties

IUPAC Name

4-methyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c1-11-14(23-21-20-11)16(22)17-8-7-12-9-18-15(19-10-12)13-5-3-2-4-6-13/h2-6,9-10H,7-8H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWJFLCOWZWPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methyl-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-1,2,3-thiadiazole-5-carboxamide, with the CAS number 2034343-32-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

The molecular formula of the compound is C16H15N5OSC_{16}H_{15}N_{5}OS with a molecular weight of 325.39 g/mol. The structure includes a thiadiazole ring, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC16H15N5OSC_{16}H_{15}N_{5}OS
Molecular Weight325.39 g/mol
CAS Number2034343-32-1

Biological Activity Overview

Research indicates that thiadiazole derivatives exhibit a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The specific compound has shown promising results in various studies.

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. For instance, compounds structurally related to this compound have demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Key Findings:

  • Cytotoxicity : The compound showed IC50 values comparable to established chemotherapeutics.
  • Mechanism : Suggested mechanisms include inhibition of the epidermal growth factor receptor (EGFR) and modulation of apoptotic pathways.

Anti-inflammatory Activity

Thiadiazole derivatives are noted for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes has been assessed, indicating a potential for reducing inflammation.

Table: IC50 Values for COX Inhibition

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
4-Methyl Compound26.04 ± 0.3634.4 ± 0.10
Celecoxib11.7 ± 0.23-
Diclofenac8.72 ± 0.28-

The activity of thiadiazole derivatives can be attributed to several mechanisms:

  • EGFR Inhibition : Compounds have been shown to inhibit EGFR kinase activity, which is crucial in cancer cell proliferation.
  • COX Enzyme Inhibition : The inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators.
  • Apoptosis Induction : Certain derivatives promote apoptosis in cancer cells through intrinsic pathways.

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives:

  • Study on Anticancer Activity :
    • A study evaluated various thiadiazole compounds against MCF-7 and A549 cell lines.
    • Results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics like cisplatin.
  • Study on Anti-inflammatory Effects :
    • Research demonstrated that the compound significantly reduced paw edema in animal models when compared to standard anti-inflammatory drugs.
    • The mechanism was linked to COX inhibition and subsequent reduction in prostaglandin synthesis.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Thiazole vs. Thiadiazole: Thiazole-carboxamides (e.g., compounds in ) exhibit a sulfur and nitrogen-containing five-membered ring but lack the additional nitrogen present in 1,2,3-thiadiazoles. Example: 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide () showed bioactivity in unspecified assays, with synthesis involving nitrile coupling and hydrolysis steps .

Substituent Variations

  • Pyridinyl vs. Pyrimidinyl Groups :
    The pyrimidine substituent in the target compound may enhance π-π stacking compared to pyridine in analogs, as pyrimidine’s dual nitrogen atoms increase electron-withdrawing effects.
  • Amide Linker Modifications :
    The ethyl spacer in the target compound’s carboxamide chain is structurally similar to 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide (), which forms hydrogen bonds via its amide group and water molecules. This suggests the target compound may exhibit similar intermolecular interactions .

Table 1: Hypothetical Comparison Based on Analogous Data

Property Target Compound (Thiadiazole) 4-Methyl-2-(4-Pyridinyl)Thiazole-5-Carboxamide (Thiazole) 4-Methyl-N-[2-(Piperidin-1-yl)ethyl]Benzamide
Core Heterocycle 1,2,3-Thiadiazole Thiazole Benzamide (aromatic ring)
Electron Density High electron deficiency Moderate electron deficiency Neutral
Hydrogen Bonding Likely (amide, pyrimidine) Observed (amide, pyridine) Confirmed (amide-water interactions)
Synthetic Complexity High (thiadiazole formation) Moderate (thiazole cyclization) Low (direct amidation)

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